molecular formula C18H15ClN2O2 B2684575 (2E)-3-{5-chloro-3-methyl-1-[(naphthalen-1-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid CAS No. 882145-22-4

(2E)-3-{5-chloro-3-methyl-1-[(naphthalen-1-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid

Cat. No.: B2684575
CAS No.: 882145-22-4
M. Wt: 326.78
InChI Key: RYVDQLQIKIQIIX-MDZDMXLPSA-N
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Description

(2E)-3-{5-chloro-3-methyl-1-[(naphthalen-1-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a pyrazole ring, and a propenoic acid group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{5-chloro-3-methyl-1-[(naphthalen-1-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid typically involves multiple steps, starting with the preparation of the naphthalene and pyrazole intermediates One common method involves the alkylation of naphthalene with a suitable alkyl halide, followed by the formation of the pyrazole ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{5-chloro-3-methyl-1-[(naphthalen-1-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(2E)-3-{5-chloro-3-methyl-1-[(naphthalen-1-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-{5-chloro-3-methyl-1-[(naphthalen-1-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-{5-chloro-3-methyl-1-[(naphthalen-1-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid: Unique due to its specific structural features and potential biological activities.

    Naphthalene derivatives: Share the naphthalene ring but differ in other functional groups.

    Pyrazole derivatives: Contain the pyrazole ring but vary in their substituents and overall structure.

Uniqueness

The uniqueness of this compound lies in its combination of structural elements, which confer specific chemical and biological properties not found in other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(E)-3-[5-chloro-3-methyl-1-(naphthalen-1-ylmethyl)pyrazol-4-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-12-15(9-10-17(22)23)18(19)21(20-12)11-14-7-4-6-13-5-2-3-8-16(13)14/h2-10H,11H2,1H3,(H,22,23)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVDQLQIKIQIIX-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=CC(=O)O)Cl)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1/C=C/C(=O)O)Cl)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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